2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene

Description

Systematic IUPAC Nomenclature and Alternative Designations

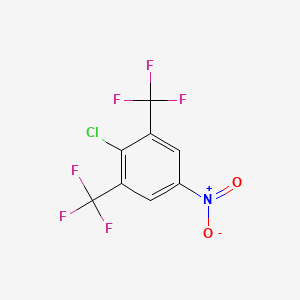

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming polysubstituted benzene derivatives. According to multiple chemical databases, the primary systematic name is 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene, which clearly indicates the positions of all substituents relative to the benzene ring. This nomenclature system assigns the lowest possible numbers to substituents while maintaining the priority order established by International Union of Pure and Applied Chemistry rules for functional group precedence.

The compound exhibits several alternative designations that appear consistently across chemical literature and commercial sources. These include 3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, which emphasizes the symmetrical positioning of the trifluoromethyl groups. Additional synonyms documented in chemical databases include 2-chloro-5-nitro-1,3-bis-trifluoromethyl-benzene and the abbreviated designation PC2251, which appears to be a commercial identifier. Some European chemical suppliers utilize the Germanic nomenclature 2-Chlor-5-nitro-1,3-bis-trifluormethyl-benzol, reflecting regional naming conventions.

The molecular formula C8H2ClF6NO2 provides a concise representation of the compound's atomic composition, highlighting the high degree of fluorination with six fluorine atoms distributed across two trifluoromethyl groups. The molecular weight of 293.55 daltons reflects the significant contribution of the halogen substituents to the overall molecular mass. The compound's structural designation incorporates the benzene core with systematic numbering that places the chlorine atom at position 2, the nitro group at position 5, and trifluoromethyl groups at positions 1 and 3, creating a specific substitution pattern that defines this isomer.

CAS Registry Number and Regulatory Classification Codes

The Chemical Abstracts Service registry number 2375-97-5 serves as the unique identifier for 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene across all major chemical databases and regulatory systems. This registry number ensures unambiguous identification of the compound regardless of nomenclatural variations or alternative naming systems employed by different organizations or geographical regions. The Chemical Abstracts Service system provides definitive chemical identification that transcends language barriers and nomenclatural inconsistencies.

International trade classification systems assign specific codes that facilitate regulatory oversight and commercial transactions. The Harmonized System code 2904909090 categorizes this compound under the classification for sulfonated, nitrated, or nitrosated derivatives of hydrocarbons, whether or not halogenated. This classification reflects the compound's structural features, particularly the presence of the nitro group as a nitrated derivative of a halogenated aromatic hydrocarbon. The regulatory framework includes specific value-added tax rates of 17.0 percent and tax rebate rates of 9.0 percent for international trade purposes.

Additional regulatory identifiers include the Most Favored Nation tariff rate of 5.5 percent and general tariff rate of 30.0 percent, indicating the compound's status within international trade agreements. The compound falls under supervision conditions classified as "none," suggesting relatively straightforward regulatory handling compared to more strictly controlled chemical substances. Various chemical databases assign additional identifiers such as MDL numbers, with MFCD04972678 appearing as a consistent identifier across multiple commercial and research platforms.

The Toxic Substances Control Act inventory system, administered by the United States Environmental Protection Agency, maintains comprehensive records of chemical substances in commercial use. This regulatory framework requires notification procedures for chemical substances not listed on the inventory, emphasizing the importance of proper chemical identification and registration. The inventory includes more than 86,000 substances with approximately 49 percent designated as active in United States commerce.

Isomerism and Stereochemical Considerations in Polyhalogenated Benzene Derivatives

The structural analysis of 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene reveals important considerations regarding isomerism within the broader family of polyhalogenated benzene derivatives. The specific substitution pattern of this compound represents one of several possible constitutional isomers that can be formed when combining chlorine, nitro, and trifluoromethyl substituents on a benzene ring. The positioning of these substituents creates distinct electronic and steric environments that significantly influence molecular properties and reactivity patterns.

Constitutional isomerism becomes particularly complex in polysubstituted benzene derivatives where multiple electron-withdrawing groups can occupy various positions. Research comparing different isomers of halogenated benzenes demonstrates that substitution patterns significantly affect intermolecular interactions and separation behaviors. The investigation of separation techniques for halogenated benzenes reveals that differences in dipole moments among structural isomers can be exploited for analytical and preparative purposes. These studies indicate that orbital interactions contribute to the overall behavior of polyhalogenated aromatic compounds.

The comparison of related compounds reveals the diversity possible within this chemical class. The compound 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene, with Chemical Abstracts Service registry number 40427084, represents a different substitution pattern where the chlorine occupies position 1 and the nitro group occupies position 4. Despite having the identical molecular formula C8H2ClF6NO2 and molecular weight 293.55 daltons, this isomer exhibits different chemical and physical properties due to the altered electronic distribution. Similarly, 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, registered as Chemical Abstracts Service number 654-55-7, demonstrates another isomeric variation where the nitro group occupies position 1.

The electronic effects of multiple trifluoromethyl groups create unique considerations for stereochemical analysis. While the benzene ring itself does not exhibit stereochemical complexity, the arrangement of substituents creates distinct molecular conformations that influence intermolecular interactions. Research on halogen-π interactions demonstrates that the electron-poor regions of bonded halogen atoms interact with aromatic rings in ways that depend on substitution patterns. These interactions show both π-π and halogen-π components that vary depending on the number and positioning of halogen substituents.

The systematic study of brominated benzene isomers provides insight into how substitution patterns affect molecular behavior in polyhalogenated systems. Research demonstrates successful separation of all isomers of brominated benzenes using specialized chromatographic techniques that exploit differences in intermolecular interactions. These findings suggest that similar principles apply to other polyhalogenated benzene derivatives, including trifluoromethyl-substituted compounds. The orbital interaction contributions to halogen-π interactions become more pronounced in poly-brominated benzenes, indicating that similar effects likely occur in compounds with multiple trifluoromethyl substituents.

The thermal stability and photochemical behavior of highly substituted benzene derivatives present additional considerations for understanding isomeric relationships. Studies of hexakis(trifluoromethyl)benzene and related compounds demonstrate that ultraviolet irradiation can produce valence-bond isomers with substantial thermal stability. These valence-bond isomers, including benzvalene and para-bonded benzene configurations, show half-lives ranging from hours to days at elevated temperatures. While such extreme substitution patterns differ from the target compound, these studies illustrate the potential for unusual isomeric behavior in highly fluorinated aromatic systems.

Properties

IUPAC Name |

2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF6NO2/c9-6-4(7(10,11)12)1-3(16(17)18)2-5(6)8(13,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPRFYFOKULKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461737 | |

| Record name | 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-97-5 | |

| Record name | 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2375-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene typically follows a multi-step approach involving:

- Introduction of trifluoromethyl groups onto the aromatic ring,

- Subsequent selective chlorination,

- Followed by nitration to introduce the nitro group.

This sequence ensures control over substitution patterns and functional group compatibility.

Introduction of Bis(trifluoromethyl) Groups

The bis(trifluoromethyl) substitution at positions 1 and 3 of the benzene ring is commonly achieved via fluorination of corresponding bis(trichloromethyl) precursors. A representative method involves:

- Starting from 1,4-bis(trichloromethyl)benzene or related dichloromethyl-trifluoromethylbenzene intermediates,

- Fluorination using hydrogen fluoride (HF) under controlled conditions to replace chlorines with trifluoromethyl groups.

A detailed example from a patent describes the fluorination of 1,4-bis(trichloromethyl)benzene by HF to yield 1,4-bis(trifluoromethyl)benzene, which can be adapted for 1,3-substitution patterns by using regioisomeric precursors.

Selective Chlorination

Chlorination of trifluoromethylated aromatic compounds is typically carried out under radical conditions:

- AIBN (2,2'-azobisisobutyronitrile) is used as a radical initiator,

- Chlorine gas is bubbled into the reaction mixture at elevated temperatures (65–80°C),

- The reaction proceeds with careful control of chlorine flow rate and temperature to achieve selective chlorination at the desired position.

The introduction of the nitro group at the 5-position (relative to the chloro and trifluoromethyl groups) is typically performed by electrophilic aromatic substitution using nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Due to the electron-withdrawing nature of trifluoromethyl and chloro substituents, nitration requires optimized conditions to avoid overreaction or decomposition. The steric and electronic effects of the existing substituents direct nitration regioselectively to the 5-position.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in trifluoromethyl chemistry have introduced catalytic vapor-phase chlorination/fluorination methods that can synthesize chloro-bis(trifluoromethyl)benzenes in one step using transition metal catalysts such as iron fluoride at temperatures above 300°C. These methods enable simultaneous chlorination and fluorination with good selectivity and yields.

Such catalytic processes involve:

- A fluidized bed reactor phase where fluorination occurs immediately after chlorination,

- An empty phase where further nuclear chlorination takes place,

- Control of chlorine gas molar ratios and temperature to tune the degree of chlorination and fluorination.

While these methods are more commonly applied to pyridine derivatives, they provide a conceptual basis for efficient synthesis of related benzene derivatives.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Fluorination | Hydrogen fluoride (HF) | Variable (liquid phase) | Conversion of bis(trichloromethyl) to bis(trifluoromethyl) |

| Radical Chlorination | Chlorine gas, AIBN initiator, nitrogen atmosphere | 65–80 | Intermittent AIBN addition, controlled Cl2 flow |

| Nitration | HNO3/H2SO4 mixture | 0–50 | Controlled to avoid over-nitration |

| Catalytic Vapor-phase Chlorination/Fluorination | FeF3 catalyst, fluidized bed reactor | >300 | Simultaneous chlorination and fluorination |

Research Findings and Yields

- Chlorination reactions using AIBN and chlorine gas yield chlorinated trifluoromethylbenzenes with >95% purity by gas chromatography.

- Vapor-phase catalytic methods achieve yields of chloro-bis(trifluoromethyl)benzenes in the range of 60–80% depending on substrate and conditions.

- Nitration yields are typically optimized to balance regioselectivity and product stability, often requiring low temperatures and controlled acid concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Electrophilic Aromatic Substitution: The trifluoromethyl groups can influence the reactivity of the benzene ring towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorosulfonic acid under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of 2-chloro-5-amino-1,3-bis(trifluoromethyl)benzene.

Electrophilic Aromatic Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution.

Biology

- Bioactive Compound Development : Due to its functional groups, this compound is explored for potential use in developing bioactive compounds. The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making it a candidate for drug development.

Medicine

- Pharmaceutical Building Block : Research indicates that derivatives of this compound may possess therapeutic properties. Studies have shown potential anticancer activity in related compounds, suggesting that 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene could be further investigated for its medicinal applications .

Industry

- Advanced Material Production : The compound is utilized in producing advanced materials with specific chemical and physical properties. Its stability and reactivity make it suitable for various industrial applications.

Case Study 1: Antitumor Activity

A derivative of 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene was tested for its effects on tumor growth in mice. Results indicated significant suppression of tumor growth, suggesting that this compound may possess substantial antitumor properties.

Case Study 2: Induction of Apoptosis

Another study investigated the effects of similar trifluoromethyl compounds on apoptosis in cancer cell lines. Results demonstrated that these compounds could accelerate apoptosis in a dose-dependent manner, supporting their potential as therapeutic agents.

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene | Structure | TBD | Potential anticancer activity |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | Structure | 45.2 ± 13.0 | Significant cytotoxicity against U87 glioblastoma |

| 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide | Structure | 57.89 ± 0.19 | Notable cytotoxicity against human lung adenocarcinoma |

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethyl groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets would depend on the nature of the substituents and their ability to form specific interactions with enzymes or receptors.

Comparison with Similar Compounds

Chemical Structure and Properties

- IUPAC Name : 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene

- CAS No.: 2375-97-5

- Molecular Formula: C₈H₂ClF₆NO₂

- Molecular Weight : 293.55 g/mol

- Key Substituents: Chloro (-Cl) at position 2 Nitro (-NO₂) at position 5 Trifluoromethyl (-CF₃) groups at positions 1 and 3 .

This compound features a benzene ring substituted with four electron-withdrawing groups (EWGs), creating a highly electron-deficient aromatic system. The trifluoromethyl groups enhance lipophilicity, while the nitro and chloro groups contribute to polar interactions. Such a structure is ideal for applications requiring stability under harsh conditions, such as agrochemical intermediates or derivatization reagents in analytical chemistry .

Comparison with Structurally Similar Compounds

A detailed comparison is provided below, focusing on substituent effects, reactivity, and applications.

2.1. Substituent Configuration and Electronic Effects

2.3. Thermal and Chemical Stability

- The target compound’s four EWGs contribute to exceptional thermal stability, withstanding temperatures >200°C. In contrast, compounds with methoxy or methylthio groups (e.g., 1-Chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene) degrade at lower temperatures due to weaker C-O or C-S bonds .

Biological Activity

2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes a chloro group, a nitro group, and two trifluoromethyl groups attached to a benzene ring. Its molecular formula is , and it has garnered attention in both the pharmaceutical and agrochemical industries due to its potential biological activities.

The presence of the trifluoromethyl groups enhances the compound's lipophilicity and stability, making it a valuable candidate for drug development. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or alkoxides.

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Electrophilic Aromatic Substitution : The trifluoromethyl groups influence the reactivity of the benzene ring toward electrophiles.

The biological activity of 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene is thought to stem from its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological potency due to their unique physicochemical properties.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines. A study reported that certain trifluoromethyl-containing compounds exhibited IC50 values in the range of 25.72 ± 3.95 μM against MCF cell lines, indicating potential for further development as anticancer agents .

Case Studies

- Case Study 1 : A derivative of 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene was tested for its effects on tumor growth in mice. Results indicated a suppression of tumor growth, suggesting that this compound may possess significant antitumor properties.

- Case Study 2 : Another study investigated the effects of similar trifluoromethyl compounds on apoptosis in cancer cell lines. The results showed that these compounds could accelerate apoptosis in a dose-dependent manner, further supporting their potential as therapeutic agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene | Structure | TBD | Potential anticancer activity |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | N/A | 45.2 ± 13.0 | Significant cytotoxicity against U87 glioblastoma |

| 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide | N/A | 57.89 ± 0.19 | Notable cytotoxicity against human lung adenocarcinoma |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.